molecular formula C20H20N4O2S B604404 N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE CAS No. 307346-68-5

N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE

Cat. No.: B604404
CAS No.: 307346-68-5
M. Wt: 380.5g/mol
InChI Key: ZQUFTNWIHPXVDK-CIAFOILYSA-N
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Description

N’-(3-allyl-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-allyl-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-allyl-2-hydroxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-allyl-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-allyl-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and benzimidazole derivatives, such as:

  • N’-(2-hydroxybenzylidene)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • N’-(3-allyl-2-hydroxybenzylidene)-2-[(1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-(3-allyl-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific structural features, such as the presence of the allyl group and the benzimidazole moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

307346-68-5

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H20N4O2S/c1-3-7-14-8-6-9-15(19(14)26)12-21-23-18(25)13-27-20-22-16-10-4-5-11-17(16)24(20)2/h3-6,8-12,26H,1,7,13H2,2H3,(H,23,25)/b21-12+

InChI Key

ZQUFTNWIHPXVDK-CIAFOILYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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